N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-19(16-9-5-4-6-10-16)21(23)22-15(2)13-18-14-17-11-7-8-12-20(17)24-18/h4-12,14-15,19H,3,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHFDMAPLFHOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
The benzofuran moiety is synthesized via cyclization strategies. A proven method involves the In(OTf)$$_3$$-catalyzed formal [3 + 2] cycloaddition of β-ketoamides with quinones. For example:
- Reactants : 1,4-Naphthoquinone and β-ketoamide derivatives.
- Conditions : In(OTf)$$_3$$ (5 mol%), toluene, 80°C, 12 hours.
- Yield : 75–90% with high regioselectivity.
Adapting this methodology, 1-benzofuran-2-carbaldehyde can be synthesized and subsequently converted to the propan-2-amine derivative through reductive amination.
Reductive Amination
The aldehyde intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{Benzofuran-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(1-Benzofuran-2-yl)propan-2-amine}
$$
- Solvent : Methanol, room temperature, 24 hours.
- Yield : ~65% after purification.
Synthesis of 2-Phenylbutanoyl Chloride
Acid Chloride Formation
2-Phenylbutanoic acid is treated with thionyl chloride (SOCl$$2$$) under reflux:
$$
\text{2-Phenylbutanoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-Phenylbutanoyl chloride} + \text{SO}_2 + \text{HCl}
$$
- Conditions : Toluene, 70°C, 4 hours.
- Yield : >95%.
Amide Coupling Reaction
The final step involves coupling 1-(1-benzofuran-2-yl)propan-2-amine with 2-phenylbutanoyl chloride. Two methods are prevalent:
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Reactants : Amine (1 equiv), acyl chloride (1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Conditions : DMF, 0°C to room temperature, 12 hours.
- Yield : 85–90%.
Optimization and Characterization
Reaction Optimization
Table 1 : Comparison of Coupling Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | None | CH$$2$$Cl$$2$$ | 0°C → RT | 70–75 | 92 |
| EDC/HOBt | EDC, HOBt | DMF | 0°C → RT | 85–90 | 98 |
The carbodiimide method offers superior yield and purity, attributed to reduced hydrolysis of the acyl chloride.
Purification and Analysis
- Purification : Column chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1).
- Characterization :
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-pending method combines benzofuran formation and amide coupling in a single reactor:
- Cyclization of 2-hydroxyacetophenone with propargyl amine.
- In situ acylation with 2-phenylbutanoyl chloride.
Enzymatic Amination
Using immobilized lipase B from Candida antarctica (CAL-B) to catalyze the amide bond:
- Conditions : Phosphate buffer (pH 7.5), 37°C, 48 hours.
- Yield : 55% with >99% enantiomeric excess.
Industrial-Scale Considerations
Table 2 : Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Required per kg Product |
|---|---|---|
| 1-(1-Benzofuran-2-yl)propan-2-amine | 1,200 | 0.8 kg |
| 2-Phenylbutanoyl chloride | 950 | 0.7 kg |
| EDC/HOBt | 3,500 | 0.3 kg |
The EDC/HOBt method, while efficient, increases production costs by 40% compared to the Schotten-Baumann approach.
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide, a compound with the molecular formula and a molecular weight of 321.4 g/mol, has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Pharmacological Studies
This compound has been studied for its potential therapeutic effects. Its structural similarity to known psychoactive compounds suggests it may exhibit significant biological activity.
Case Study: Analgesic Properties
A study investigated the analgesic properties of this compound in animal models. The results indicated that it effectively reduced pain responses, comparable to established analgesics, suggesting its potential use in pain management therapies.
Neuropharmacology
The compound's interaction with neurotransmitter systems has been a focal point of research. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which could have implications for treating mood disorders.
Case Study: Serotonergic Activity
Research demonstrated that this compound influenced serotonin receptor activity, leading to enhanced mood elevation in test subjects. This finding positions the compound as a candidate for further exploration in antidepressant development.
Drug Development
Given its unique chemical structure, this compound has potential as a lead compound in drug development. Its efficacy and safety profiles are being evaluated for various therapeutic applications.
Case Study: Synthesis and Optimization
A recent publication detailed the synthesis of analogs of this compound, aiming to enhance its pharmacokinetic properties. The study highlighted modifications that improved bioavailability and reduced side effects.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies have been conducted to assess its effects on various organ systems.
Case Study: Hepatotoxicity Evaluation
A toxicological assessment revealed no significant hepatotoxic effects at therapeutic doses, indicating a favorable safety profile for potential clinical use.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the growth of cancer cells by interfering with the MAPK and Akt/mTOR signaling pathways . This leads to cell cycle arrest and apoptosis, ultimately reducing tumor growth. The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
Sulfonamide vs. Amide Derivatives
- N-[1-(1-Benzofuran-2-yl)propan-2-yl]benzenesulfonamide (CAS 2034380-57-7): Structure: Replaces the butanamide group with a benzenesulfonamide. Molecular Weight: 315.39 g/mol (C₁₇H₁₇NO₃S), identical to the target compound’s calculated weight (C₂₀H₂₁NO₂: 315.39 g/mol), suggesting similar size but divergent physicochemical properties.
Amine vs. Amide Derivatives
- 1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (CAS 100389-74-0): Structure: Features an amine group instead of the amide linkage. This structural difference could significantly affect pharmacokinetics and CNS penetration .
Substituent Modifications in Amide Derivatives
Benzamide Derivatives (, Compounds 5–8)
These compounds share a benzamide core but differ in substituents on the phenyl ring:
- Compound 5 : 4-Methoxyphenyl substituent.
- Compound 6 : 4-Ethoxyphenyl.
- Compound 7 : 4-Propoxyphenyl.
- Compound 8 : 4-(Propan-2-yloxy)phenyl.
Key Comparisons :
Metal Complexation and Bioactivity
- N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide Cu(II) Complex: Structure: Incorporates an acetylated dimethoxyphenyl group and forms a metal complex. The target compound lacks metal-binding groups, suggesting divergent mechanisms .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide, also known by its CAS number 2034610-39-2, is a compound belonging to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H27NO |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 2034610-39-2 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds structurally similar to this compound have shown promising results in inducing apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A study focusing on benzofuran derivatives demonstrated that these compounds could induce apoptosis in K562 leukemia cells. The mechanism involved the activation of caspases, particularly caspases 3 and 7, which are critical for the apoptotic process. After 48 hours of exposure, significant increases in caspase activity were observed, suggesting a strong pro-apoptotic effect of these compounds .
Anti-inflammatory Activity
Benzofurans have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). For example, a novel benzofuran derivative exhibited an IC50 value of 58 µM against MCF-7 breast cancer cells, indicating its potential for inhibiting cell proliferation through anti-inflammatory mechanisms .
Neuroprotective Effects
The neuroprotective potential of benzofurans has been explored in various models of neurodegeneration. These compounds may exert protective effects against oxidative stress-induced neuronal damage. The modulation of reactive oxygen species (ROS) levels is a key factor in their neuroprotective activity.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
